molecular formula C25H38Li4N7O17P3S B8244965 Butyryl coenzyme A dilithium salt

Butyryl coenzyme A dilithium salt

Cat. No.: B8244965
M. Wt: 861.5 g/mol
InChI Key: FKMUWGIOOMBTED-VLFKLNKMSA-J
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Description

Butyryl coenzyme A dilithium salt is an organic compound that serves as a derivative of butyric acid. It is a coenzyme A-containing molecule that plays a crucial role in various biological pathways, including fatty acid metabolism, fermentation, and the degradation of 4-aminobutanoate (GABA) . This compound is often used in biochemical research due to its involvement in metabolic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyryl coenzyme A dilithium salt typically involves the reaction of butyric acid with coenzyme A in the presence of lithium ions. The reaction conditions often require a controlled environment with specific pH and temperature settings to ensure the stability of the compound .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-purity reagents and advanced purification techniques to obtain the final product with a high degree of purity .

Chemical Reactions Analysis

Types of Reactions

Butyryl coenzyme A dilithium salt undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its role in metabolic pathways .

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions typically involve specific pH levels, temperatures, and the presence of catalysts to facilitate the reactions .

Major Products Formed

The major products formed from the reactions of this compound include crotonyl coenzyme A and other intermediates involved in fatty acid metabolism .

Mechanism of Action

The mechanism of action of butyryl coenzyme A dilithium salt involves its role as a coenzyme in various enzymatic reactions. It acts as a carrier of acyl groups, facilitating the transfer of these groups in metabolic pathways. The molecular targets include enzymes such as butyryl coenzyme A dehydrogenase, which catalyzes the oxidation of butyryl coenzyme A to crotonyl coenzyme A . The pathways involved include fatty acid metabolism and the synthesis of biofuels .

Comparison with Similar Compounds

Similar Compounds

  • Acetoacetyl coenzyme A sodium salt hydrate
  • Octanoyl coenzyme A lithium salt hydrate
  • Isobutyryl coenzyme A lithium salt
  • Malonyl coenzyme A lithium salt
  • Stearoyl coenzyme A lithium salt

Uniqueness

Butyryl coenzyme A dilithium salt is unique due to its specific role in the oxidation-reduction reactions involving butyryl coenzyme A dehydrogenase. Its high stability and reactivity make it a valuable compound in biochemical research and industrial applications .

Properties

IUPAC Name

tetralithium;[(2R,3S,4R,5R)-5-[6-(butanoylamino)purin-9-yl]-4-hydroxy-2-[[[[3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-sulfanylethylamino)propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H42N7O17P3S.4Li/c1-4-5-16(34)31-21-17-22(29-12-28-21)32(13-30-17)24-18(35)19(48-50(38,39)40)14(47-24)10-45-51(41,42)49-52(43,44)46-11-25(2,3)20(36)23(37)27-7-6-15(33)26-8-9-53;;;;/h12-14,18-20,24,35-36,53H,4-11H2,1-3H3,(H,26,33)(H,27,37)(H,41,42)(H,43,44)(H2,38,39,40)(H,28,29,31,34);;;;/q;4*+1/p-4/t14-,18-,19-,20?,24-;;;;/m1..../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKMUWGIOOMBTED-VLFKLNKMSA-J
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].[Li+].[Li+].[Li+].CCCC(=O)NC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OCC(C)(C)C(C(=O)NCCC(=O)NCCS)O)OP(=O)([O-])[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[Li+].[Li+].[Li+].[Li+].CCCC(=O)NC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OCC(C)(C)C(C(=O)NCCC(=O)NCCS)O)OP(=O)([O-])[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H38Li4N7O17P3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

861.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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